

An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Structure, and Applications

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Compound of Interest

Compound Name: *Dibutylcarbamic chloride*

Cat. No.: *B077345*

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Introduction

Dibutylcarbamic chloride, also known as N,N-dibutylcarbamoil chloride, is a significant chemical intermediate belonging to the class of carbamoil chlorides.^[1] With the chemical formula C₉H₁₈ClNO, it serves as a versatile reagent in organic synthesis, primarily for the introduction of the dibutylcarbamoil moiety.^{[1][2]} This functional group is integral to the structure of various compounds in agrochemicals, pharmaceuticals, and materials science. The reactivity of the acid chloride group makes it a potent electrophile, enabling the formation of carbamates, ureas, and other derivatives.^[3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, spectroscopic characteristics, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.

Molecular Structure and Chemical Identity

The fundamental properties of **dibutylcarbamic chloride** are dictated by its molecular architecture. The central feature is the carbamoil chloride group, where a carbonyl group is bonded to both a nitrogen atom and a chlorine atom.

Chemical Identifiers

- Chemical Name: N,N-Dibutylcarbamoil chloride^[1]
- CAS Number: 13358-73-1^{[1][2]}

- Molecular Formula: C₉H₁₈ClNO[1][2]
- Molecular Weight: 191.70 g/mol [1][2]
- Synonyms: Dibutylcarbamic acid chloride, Dibutylcarbamoyl chloride[2][4]

Bonding and Structural Elucidation

The structure consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to two n-butyl groups. The presence of the lone pair on the nitrogen atom allows for resonance delocalization with the adjacent carbonyl group, imparting partial double-bond character to the C-N bond. This resonance contributes to the planarity of the O=C-N framework.

The key reactive site is the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. The two butyl chains are flexible alkyl groups that contribute to the compound's overall lipophilicity.

Figure 1: 2D Structure of **Dibutylcarbamic Chloride**.

Physicochemical Properties

The physical properties of **dibutylcarbamic chloride** are essential for its handling, storage, and application in various reaction conditions.

Property	Value	Reference(s)
Appearance	Colorless to yellow liquid	[5]
Boiling Point	257-260 °C (lit.)	[2]
Density	0.985 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.456 (lit.)	[2]
Flash Point	110 °C	[2]
Water Solubility	Decomposes	[5][6]

Discussion of Properties: **Dibutylcarbamic chloride** is a high-boiling liquid with a density slightly less than water. Its most critical chemical property is its reactivity with water.^[5]^[6] Like other acyl chlorides, it readily hydrolyzes in the presence of moisture to form dibutylamine, carbon dioxide, and hydrochloric acid.^[6] This reactivity necessitates handling and storage under anhydrous conditions.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of **dibutylcarbamic chloride**. While a dedicated public spectrum is not readily available, the expected spectral features can be reliably predicted based on its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbamoyl chloride functional group.

- **C=O Stretch:** A very strong and sharp absorption band is expected in the range of 1730-1780 cm^{-1} . This high frequency (compared to ketones or amides) is characteristic of acyl chlorides and is due to the electron-withdrawing effect of the chlorine atom.
- **C-N Stretch:** A moderate absorption band is expected around 1350-1450 cm^{-1} .
- **C-H Stretch:** Multiple bands will be present in the 2850-3000 cm^{-1} region, corresponding to the C-H stretching vibrations of the butyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum would show signals corresponding to the four distinct methylene (CH_2) groups and the terminal methyl (CH_3) group of the two equivalent butyl chains.
 - ~3.3-3.5 ppm (triplet): Protons on the CH_2 group directly attached to the nitrogen (N-CH_2). These are the most deshielded due to the proximity of the electron-withdrawing nitrogen and carbonyl group.
 - ~1.5-1.7 ppm (multiplet): Protons on the second CH_2 group.

- ~1.3-1.5 ppm (multiplet): Protons on the third CH₂ group.
- ~0.9-1.0 ppm (triplet): Protons of the terminal CH₃ group.
- ¹³C NMR: The carbon NMR spectrum would provide clear signals for the carbonyl carbon and the carbons of the butyl chains.
 - ~165-170 ppm: The carbonyl carbon (C=O) signal, which is highly deshielded.
 - ~45-50 ppm: The carbon of the N-CH₂ group.
 - ~20-35 ppm: Signals for the other two CH₂ carbons in the butyl chain.
 - ~13-15 ppm: The terminal CH₃ carbon.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. The spectrum would also show a characteristic M+2 peak at m/z 193 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would involve the loss of the chlorine atom, butyl groups, and cleavage alpha to the nitrogen.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **dibutylcarbamic chloride** stems from the high reactivity of the carbamoyl chloride moiety. It is an excellent carbamoylating agent.

Mechanism of Carbamoylation

Dibutylcarbamic chloride reacts with nucleophiles (Nu-H) via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the final carbamoylated product and HCl.

Figure 2: General Mechanism for Nucleophilic Acyl Substitution.

Key Synthetic Applications

- **Synthesis of Carbamates:** Reaction with alcohols or phenols in the presence of a base (like pyridine or triethylamine to neutralize the HCl byproduct) yields N,N-disubstituted carbamates.^[3] Carbamates are crucial functional groups in many pharmaceuticals and pesticides.
- **Synthesis of Ureas:** Reaction with primary or secondary amines produces N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas, respectively.

Experimental Protocol: Synthesis of an O-Aryl Carbamate

This protocol describes a general, one-pot procedure for the synthesis of an O-aryl carbamate from a substituted phenol.^[7]

Objective: To synthesize an O-Aryl-N,N-dibutylcarbamate.

Materials:

- **Dibutylcarbamic chloride**
- Substituted Phenol (e.g., 4-nitrophenol)
- Pyridine (or triethylamine)
- Anhydrous Dichloromethane (DCM)
- Magnetic stirrer and stir bar
- Round-bottom flask with reflux condenser
- Nitrogen or Argon gas inlet

Procedure:

- **Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

- **Reagent Addition:** To the flask, add the substituted phenol (1.0 eq) and anhydrous DCM. Stir until the phenol is completely dissolved.
- **Base Addition:** Add pyridine (1.2 eq) to the solution.
- **Carbamoylation:** Slowly add a solution of **dibutylcarbamic chloride** (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure O-aryl carbamate.

Synthesis of Dibutylcarbamic Chloride

The most common industrial method for synthesizing carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[8]



This reaction is hazardous due to the extreme toxicity of phosgene and must be conducted with stringent safety precautions in a well-ventilated fume hood or a closed system.[9]

Safety and Handling

Dibutylcarbamic chloride is a corrosive and hazardous chemical that requires careful handling.

Hazard Identification

- GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1).[1][10]
- Primary Hazards: Corrosive, water-reactive.[1][11] Contact with moisture releases toxic and corrosive hydrogen chloride gas.[11][12]

Recommended Handling Procedures

- Ventilation: Always handle in a well-ventilated chemical fume hood.[12][13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14] A face shield is recommended when handling larger quantities.
- Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[12][13]
- Spill Response: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]
- Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[11]

Conclusion

Dibutylcarbamic chloride is a valuable and highly reactive chemical reagent. Its utility is centered on its ability to act as an efficient carbamoylating agent for a wide range of nucleophiles, providing access to important classes of compounds like carbamates and ureas. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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